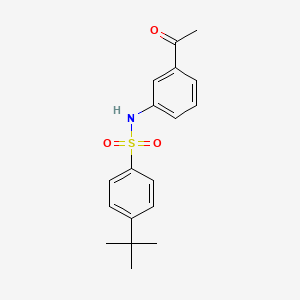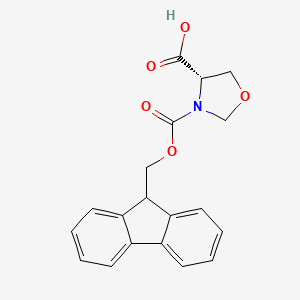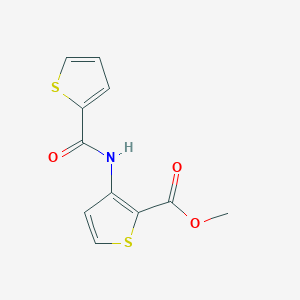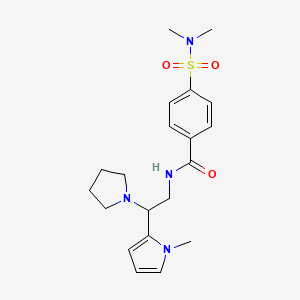![molecular formula C18H19NO4 B2936099 [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 386245-82-5](/img/structure/B2936099.png)
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate, also known as EPMC, is a synthetic compound that has been widely used in scientific research. It is a member of the carbamate family of compounds and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is not fully understood, but it is believed to act through the inhibition of acetylcholinesterase activity. This results in an increase in the levels of acetylcholine in the brain, which can lead to a variety of effects on the nervous system. [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has also been found to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-tumor activity and has been shown to inhibit the growth of cancer cells in vitro. [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has also been found to have an effect on the nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. It has also been found to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Vorteile Und Einschränkungen Für Laborexperimente
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has also been found to have a variety of effects on biological processes, making it a useful tool for studying a variety of systems. However, [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate also has some limitations. It can be toxic at high doses, and its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate. One area of interest is its potential as an anti-tumor agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of new analogs of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate could lead to compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is a multistep process that involves the reaction of 4-ethylphenyl isocyanate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate. The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has been well established and has been used in many scientific studies.
Wissenschaftliche Forschungsanwendungen
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has been widely used in scientific research as a tool to study a variety of biological processes. It has been found to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has also been used in the study of cancer and has been found to have anti-tumor activity.
Eigenschaften
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-13-7-9-15(10-8-13)19-17(20)12-23-18(21)14-5-4-6-16(11-14)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUAJAPRANWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2936016.png)
![N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2936017.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2936018.png)


![8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2936022.png)
![[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol](/img/structure/B2936023.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)


![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2936035.png)

